molecular formula C8H3BrF6Mg B055108 Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo- CAS No. 112981-69-8

Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-

Cat. No.: B055108
CAS No.: 112981-69-8
M. Wt: 317.31 g/mol
InChI Key: SHAKXLPGFQFNJG-UHFFFAOYSA-M
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Description

MK-5348, also known as Vorapaxar, is a synthetic tricyclic 3-phenylpyridine compound. It is an orally active thrombin receptor (protease-activated receptor 1) antagonist. This compound is primarily used for its potent inhibition of thrombin-induced platelet aggregation, making it a significant player in the field of antiplatelet therapy .

Safety and Hazards

“Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-” is a highly flammable liquid and vapor. It reacts violently with water and may form explosive peroxides. It may cause respiratory irritation and causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

MK-5348 is synthesized through a series of chemical reactions involving the formation of a tricyclic 3-phenylpyridine structure. The synthesis typically involves the following steps:

    Formation of the tricyclic core: This involves the cyclization of a precursor molecule to form the tricyclic core structure.

    Introduction of the phenylpyridine moiety: This step involves the addition of a phenylpyridine group to the tricyclic core.

Industrial Production Methods

The industrial production of MK-5348 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

MK-5348 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of MK-5348.

Scientific Research Applications

MK-5348 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of thrombin receptor antagonism and to develop new antiplatelet agents.

    Biology: It is used to study the role of thrombin receptors in various biological processes, including platelet aggregation and inflammation.

    Medicine: It is used in the development of new therapies for thrombotic disorders, such as myocardial infarction and stroke.

    Industry: It is used in the production of antiplatelet drugs and other pharmaceutical products.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to MK-5348 include:

Uniqueness

MK-5348 is unique due to its high selectivity for the thrombin receptor (protease-activated receptor 1) and its potent inhibition of thrombin-induced platelet aggregation. This selectivity and potency make it a valuable compound in the development of antiplatelet therapies .

Properties

IUPAC Name

magnesium;1,3-bis(trifluoromethyl)benzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6.BrH.Mg/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h2-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAKXLPGFQFNJG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]C=C(C=C1C(F)(F)F)C(F)(F)F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458509
Record name Magnesium bromide 3,5-bis(trifluoromethyl)benzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112981-69-8
Record name Magnesium bromide 3,5-bis(trifluoromethyl)benzen-1-ide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3,5 Bis(trifluoromethyl)phenyl]magnesium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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